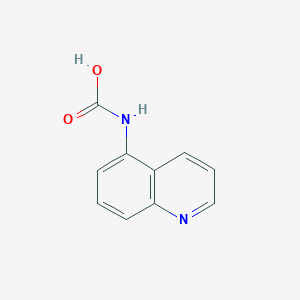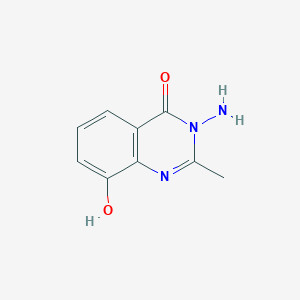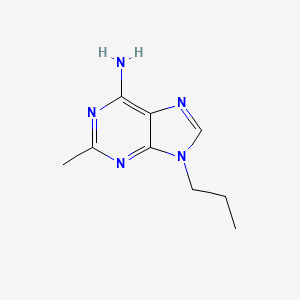![molecular formula C14H11N B11904101 3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
3'-Ethynyl-[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Ethynyl-[1,1’-biphenyl]-3-amine: is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, featuring an ethynyl group at the 3’ position and an amine group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production methods for 3’-Ethynyl-[1,1’-biphenyl]-3-amine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate reduction.
Substitution: Halogenated derivatives and nucleophiles like amines or alcohols are commonly used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3’-Ethynyl-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its ethynyl and amine groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, π-π stacking, and covalent bonding, which can influence biological pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
- 3-Ethynyl-1,1’-biphenyl
- 4-Ethynyl-1,1’-biphenyl
- 3-Amino-1,1’-biphenyl
Uniqueness: 3’-Ethynyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both an ethynyl group and an amine group on the biphenyl core. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.
Propriétés
Formule moléculaire |
C14H11N |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(3-ethynylphenyl)aniline |
InChI |
InChI=1S/C14H11N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H,15H2 |
Clé InChI |
RSDJSMFPOYAEAA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)






![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)






